Cas no 59149-19-8 (N-(3-Hydroxyphenyl)benzenesulfonamide)

N-(3-Hydroxyphenyl)benzenesulfonamide structure
59149-19-8 structure
Product Name:N-(3-Hydroxyphenyl)benzenesulfonamide
CAS No:59149-19-8
MF:C12H11NO3S
MW:249.285641908646
MDL:MFCD00025017
CID:374278
PubChem ID:97359
Update Time:2025-04-19

N-(3-Hydroxyphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-(3-hydroxyphenyl)-
    • N-(3-hydroxyphenyl)benzenesulfonamide
    • N-(3-hydroxyphenyl)benzenesulphonamide
    • 1-Benzolsulfonylamino-3-hydroxy-benzol
    • 3-Benzosulfonylamino-phenol
    • 3'-hydroxybenzenesulfonanilide
    • AC1L3YCO
    • AC1Q6VW8
    • AC1Q791B
    • CTK5A9506
    • N-(3-hydroxy-phenyl)-benzenesulfonamide
    • N-(3-hydroxyphenyl)-p-toluenesulfonylamide
    • NSC118053
    • Oprea1_638619
    • SureCN3259769
    • SB81136
    • JKQZPAGBJKFTQC-UHFFFAOYSA-N
    • NSC-118053
    • AKOS003613434
    • NS00034097
    • Z45637533
    • 59149-19-8
    • DTXSID70207882
    • SCHEMBL3259769
    • NSC 118053
    • EN300-84953
    • CS-0263053
    • EINECS 261-627-5
    • m-benzenesulfonamidophenol
    • N-(3-Hydroxyphenyl)benzenesulfonamide
    • MDL: MFCD00025017
    • Inchi: 1S/C12H11NO3S/c14-11-6-4-5-10(9-11)13-17(15,16)12-7-2-1-3-8-12/h1-9,13-14H
    • InChI Key: JKQZPAGBJKFTQC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC=C(C=1)O)(=O)=O

Computed Properties

  • Exact Mass: 249.04603
  • Monoisotopic Mass: 249.046
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • Density: 1.408
  • Boiling Point: 440.8°C at 760 mmHg
  • Flash Point: 220.4°C
  • Refractive Index: 1.661
  • PSA: 66.4
  • LogP: 3.34680

N-(3-Hydroxyphenyl)benzenesulfonamide Security Information

N-(3-Hydroxyphenyl)benzenesulfonamide Pricemore >>

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